molecular formula C11H10ClN3O2S B12151150 4-chloro-N-(furan-2-ylmethyl)-2-(methylsulfanyl)pyrimidine-5-carboxamide

4-chloro-N-(furan-2-ylmethyl)-2-(methylsulfanyl)pyrimidine-5-carboxamide

Cat. No.: B12151150
M. Wt: 283.73 g/mol
InChI Key: PYLJCDKPKHGGMK-UHFFFAOYSA-N
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Description

4-chloro-N-(furan-2-ylmethyl)-2-(methylsulfanyl)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(furan-2-ylmethyl)-2-(methylsulfanyl)pyrimidine-5-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as β-diketones with guanidine derivatives.

    Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus oxychloride.

    Attachment of the Furan-2-ylmethyl Group: This step may involve nucleophilic substitution reactions using furan-2-ylmethyl halides.

    Introduction of the Methylsulfanyl Group: This can be done through thiolation reactions using methylthiolating agents.

    Formation of the Carboxamide Group: This step involves the reaction of the intermediate with appropriate amines or ammonia.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Possible applications in the development of agrochemicals or materials science.

Mechanism of Action

The mechanism of action of 4-chloro-N-(furan-2-ylmethyl)-2-(methylsulfanyl)pyrimidine-5-carboxamide would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxamide: Lacks the furan-2-ylmethyl group.

    N-(furan-2-ylmethyl)-2-(methylsulfanyl)pyrimidine-5-carboxamide: Lacks the chlorine atom.

    4-chloro-N-(furan-2-ylmethyl)pyrimidine-5-carboxamide: Lacks the methylsulfanyl group.

Uniqueness

The presence of the furan-2-ylmethyl, chlorine, and methylsulfanyl groups in 4-chloro-N-(furan-2-ylmethyl)-2-(methylsulfanyl)pyrimidine-5-carboxamide may confer unique chemical and biological properties, making it a compound of interest for further research and development.

Properties

Molecular Formula

C11H10ClN3O2S

Molecular Weight

283.73 g/mol

IUPAC Name

4-chloro-N-(furan-2-ylmethyl)-2-methylsulfanylpyrimidine-5-carboxamide

InChI

InChI=1S/C11H10ClN3O2S/c1-18-11-14-6-8(9(12)15-11)10(16)13-5-7-3-2-4-17-7/h2-4,6H,5H2,1H3,(H,13,16)

InChI Key

PYLJCDKPKHGGMK-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)Cl)C(=O)NCC2=CC=CO2

Origin of Product

United States

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